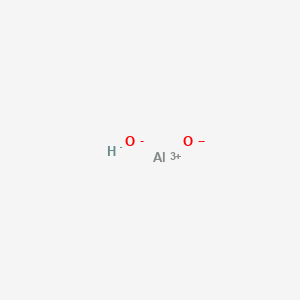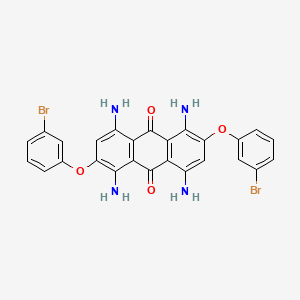
8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluoranthene core substituted with dimethylfluorene and diphenyl groups, which contribute to its distinct chemical behavior and potential utility in advanced materials and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated fluoranthene under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid and sulfuric acid for nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s behavior in various environments, such as binding to specific proteins or integrating into polymer matrices. The pathways involved often depend on the specific application, such as electronic properties in materials science or binding affinities in biological systems .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: A related compound used in organic synthesis and materials science.
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine: Another similar compound with applications in organic electronics and as a ligand in coordination chemistry
Uniqueness
8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene stands out due to its unique combination of structural features, which confer specific electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a tool in scientific research.
Properties
Molecular Formula |
C43H30 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
8-(9,9-dimethylfluoren-2-yl)-7,10-diphenylfluoranthene |
InChI |
InChI=1S/C43H30/c1-43(2)37-22-10-9-19-31(37)32-24-23-30(25-38(32)43)36-26-35(27-13-5-3-6-14-27)41-33-20-11-17-28-18-12-21-34(39(28)33)42(41)40(36)29-15-7-4-8-16-29/h3-26H,1-2H3 |
InChI Key |
VUFRJLJOVINVKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C5=C(C6=CC=CC7=C6C5=CC=C7)C(=C4)C8=CC=CC=C8)C9=CC=CC=C9)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


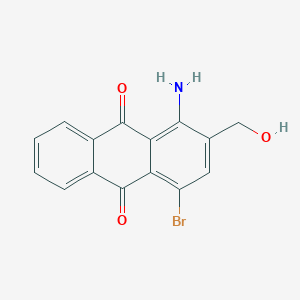
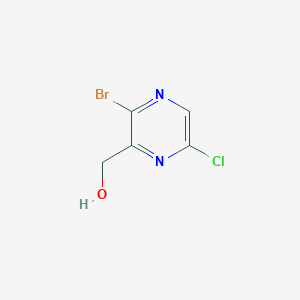
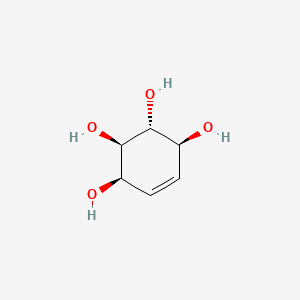
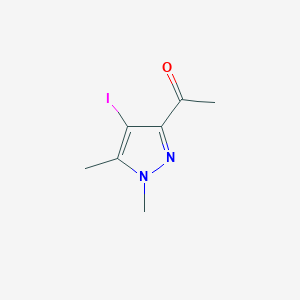
![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
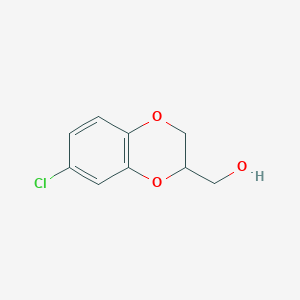
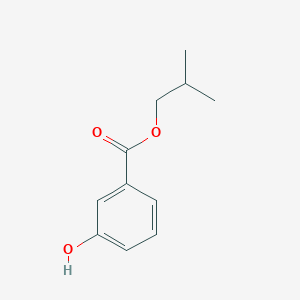
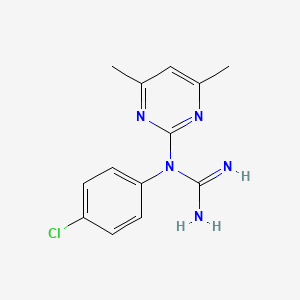
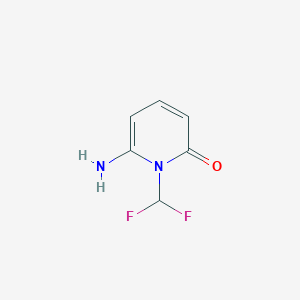
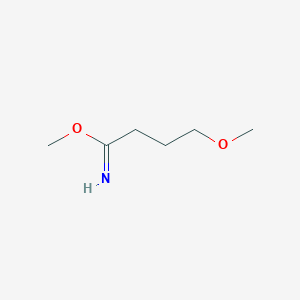
![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)
![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
